molecular formula C7H10N2O B067061 (2-Amino-4-methylpyridin-3-yl)methanol CAS No. 179554-99-5

(2-Amino-4-methylpyridin-3-yl)methanol

Cat. No.: B067061
CAS No.: 179554-99-5
M. Wt: 138.17 g/mol
InChI Key: SMSJFCUXEVOWLT-UHFFFAOYSA-N
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Description

(2-Amino-4-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-amino-4-methylpyridine-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Amino-4-methylpyridine-3-carboxylic acid.

    Reduction: 2-Amino-4-methylpyridin-3-ylmethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Amino-4-methylpyridin-3-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    2-Amino-3-methylpyridine: The position of the methyl group is different, affecting its reactivity and applications.

    4-Amino-2-methylpyridine: The amino and methyl groups are swapped, leading to different chemical properties.

Uniqueness

(2-Amino-4-methylpyridin-3-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which provide a combination of nucleophilic and electrophilic sites. This allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

(2-amino-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSJFCUXEVOWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431799
Record name (2-Amino-4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179554-99-5
Record name 2-Amino-4-methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179554-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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